3-(furan-3-yl)-4-methylaniline
Description
3-(Furan-3-yl)-4-methylaniline is an aromatic amine featuring a methyl group at the 4-position and a furan-3-yl substituent at the 3-position of the benzene ring. The furan moiety introduces electron-rich aromaticity due to its oxygen heteroatom, while the methyl group contributes steric and electronic effects. This compound is of interest in organic synthesis and materials science, particularly in the development of ligands, pharmaceuticals, or functionalized polymers.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(furan-3-yl)-4-methylaniline |
InChI |
InChI=1S/C11H11NO/c1-8-2-3-10(12)6-11(8)9-4-5-13-7-9/h2-7H,12H2,1H3 |
InChI Key |
SDIZRGJAYGJNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=COC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-3-yl)-4-methylaniline typically involves the reaction of 4-methyl-3-nitroaniline with furan under specific conditions. The nitro group is reduced to an amine, and the furan ring is introduced through a coupling reaction. Common reagents used in this synthesis include palladium catalysts and hydrogen gas for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(furan-3-yl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline moiety or the furan ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium catalysts or sodium borohydride can be used.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic or furan rings.
Scientific Research Applications
3-(furan-3-yl)-4-methylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(furan-3-yl)-4-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The furan ring and aniline moiety play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of 3-(furan-3-yl)-4-methylaniline include derivatives with varying substituents on the aniline ring. These substitutions influence electronic properties, solubility, and reactivity. Below is a comparative analysis based on available
Table 1: Comparative Properties of this compound and Analogs
Electronic and Reactivity Differences
- Electron-Donating vs. Electron-Withdrawing Groups: The furan-3-yl group in this compound is electron-donating due to the oxygen atom’s lone pairs, enhancing the electron density of the aromatic ring. This contrasts with 3-fluoro analogs (e.g., 3-Fluoro-4-methylaniline), where fluorine’s electronegativity withdraws electron density, altering reactivity in electrophilic substitution reactions .
- Theoretical Insights: Computational methods such as B3LYP and HF (Hartree-Fock) are widely used to predict electronic properties like Mulliken charges and HOMO-LUMO gaps in similar compounds (e.g., triazolone derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
